molecular formula C5H6ClNS B11740671 Pyridine-2-thiol hydrochloride

Pyridine-2-thiol hydrochloride

Cat. No.: B11740671
M. Wt: 147.63 g/mol
InChI Key: DEFWQDPUUKMPRI-UHFFFAOYSA-N
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Description

Pyridine-2-thiol hydrochloride is a chemical compound with the molecular formula C5H5NS·HCl. It is a derivative of pyridine, where a thiol group (-SH) is attached to the second carbon of the pyridine ring, and it is often used in its hydrochloride salt form. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base, followed by acidification to obtain the hydrochloride salt. Another method includes the reaction of 2-bromopyridine with thiourea, followed by hydrolysis and acidification.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to pyridine-2-thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine-2-thiol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2-thiol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction can disrupt the enzyme’s function, leading to various biological effects. For example, it has been shown to inhibit cathepsin B, a thiol protease involved in protein degradation and turnover .

Comparison with Similar Compounds

Pyridine-2-thiol hydrochloride can be compared with other similar compounds, such as:

    2-Mercaptopyridine: Similar in structure but without the hydrochloride salt form.

    Pyridine-2-thiol: The base form without the hydrochloride.

    Thiopyrimidines: Compounds with a similar thiol group but a different heterocyclic ring structure.

Uniqueness: this compound is unique due to its combination of the pyridine ring and the thiol group, which imparts specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its base form or other similar compounds .

Properties

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

1H-pyridine-2-thione;hydrochloride

InChI

InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H

InChI Key

DEFWQDPUUKMPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC=C1.Cl

Origin of Product

United States

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